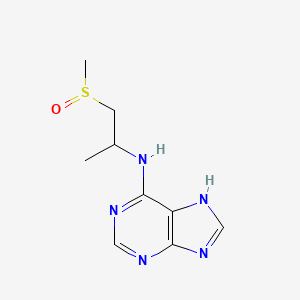
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine, also known as IMMA, is a chemical compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and promotes cell survival. Furthermore, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress and inflammation. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been found to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine is also stable under various conditions and has a long shelf life. However, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, caution must be taken when using N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in lab experiments.
Future Directions
There are several future directions for research on N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine. One potential area of investigation is the development of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine derivatives with improved pharmacokinetic properties and increased efficacy. Another area of research is the identification of the specific molecular targets of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine and the elucidation of its mechanism of action in different diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine in vivo.
Synthesis Methods
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine can be synthesized through a multistep process involving the reaction of 4-methoxycyclohexanone with imidazole and ethyl bromide. This reaction produces the intermediate compound, N-(2-bromoethyl)-4-methoxycyclohexan-1-amine, which is then reacted with imidazole in the presence of a palladium catalyst to produce N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine.
Scientific Research Applications
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has been extensively studied for its potential therapeutic uses. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has also been found to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. Additionally, N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by reducing the accumulation of amyloid beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-16-12-4-2-11(3-5-12)14-7-9-15-8-6-13-10-15/h6,8,10-12,14H,2-5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKOUPRXCODQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)-4-methoxycyclohexan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)





![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)


![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)
